molecular formula C5H10N2 B12993846 3-methyl-3,4-dihydro-2H-pyrrol-5-amine

3-methyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12993846
M. Wt: 98.15 g/mol
InChI Key: IAGJRVCMUDBZSN-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound It is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-hydroxy-2-butenolide with ammonia or primary amines can lead to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective synthetic routes. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-methyl-3,4-dihydro-2H-pyrrol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-pyrrol-5-amine: A similar compound with a different substitution pattern.

    3-methyl-2H-pyrrol-5-amine: Another derivative with a different position of the methyl group.

    Pyrrole: The parent compound with no substitutions.

Uniqueness

3-methyl-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position and the amine group at the 5-position can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C5H10N2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3,(H2,6,7)

InChI Key

IAGJRVCMUDBZSN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC1)N

Origin of Product

United States

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